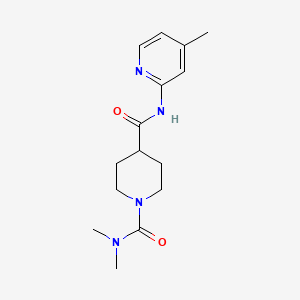
N~1~,N~1~-dimethyl-N~4~-(4-methyl-2-pyridinyl)-1,4-piperidinedicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~1~-dimethyl-N~4~-(4-methyl-2-pyridinyl)-1,4-piperidinedicarboxamide, also known as DMXAA, is a small molecule that has been studied for its potential anti-tumor properties. The compound was first synthesized in the 1980s and has since undergone extensive research to determine its mechanism of action and potential applications in cancer treatment.
Mécanisme D'action
N~1~,N~1~-dimethyl-N~4~-(4-methyl-2-pyridinyl)-1,4-piperidinedicarboxamide works by activating the STING (Stimulator of Interferon Genes) pathway, which is a key component of the innate immune response. Activation of this pathway leads to the production of interferons and other cytokines, which can induce tumor cell death and inhibit angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It can induce the production of cytokines such as interferon-alpha and interleukin-6, which are important for the immune response. This compound has also been shown to increase the production of reactive oxygen species, which can lead to DNA damage and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N~1~,N~1~-dimethyl-N~4~-(4-methyl-2-pyridinyl)-1,4-piperidinedicarboxamide is its ability to enhance the anti-tumor activity of other chemotherapy drugs. This makes it a promising candidate for combination therapy. However, this compound has also been shown to have limited efficacy in some tumor types, and its mechanism of action is not fully understood. Additionally, this compound has poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are a number of future directions for research on N~1~,N~1~-dimethyl-N~4~-(4-methyl-2-pyridinyl)-1,4-piperidinedicarboxamide. One area of focus is the development of new formulations of the compound that can improve its solubility and bioavailability. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to this compound treatment. Finally, there is ongoing research into the mechanism of action of this compound, which could lead to the development of new drugs that target the STING pathway.
Méthodes De Synthèse
N~1~,N~1~-dimethyl-N~4~-(4-methyl-2-pyridinyl)-1,4-piperidinedicarboxamide can be synthesized through a multi-step process starting with 4-methyl-2-pyridinecarboxaldehyde. The aldehyde is reacted with dimethylamine to form the corresponding imine, which is then reduced with sodium borohydride to give the amine. This amine is then reacted with diethyl malonate to form the piperidine ring, which is subsequently cyclized to form the final product.
Applications De Recherche Scientifique
N~1~,N~1~-dimethyl-N~4~-(4-methyl-2-pyridinyl)-1,4-piperidinedicarboxamide has been studied extensively for its potential anti-tumor properties. It has been shown to induce tumor necrosis and inhibit angiogenesis, which are key processes in tumor growth and metastasis. This compound has also been shown to enhance the anti-tumor activity of other chemotherapy drugs, making it a promising candidate for combination therapy.
Propriétés
IUPAC Name |
1-N,1-N-dimethyl-4-N-(4-methylpyridin-2-yl)piperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2/c1-11-4-7-16-13(10-11)17-14(20)12-5-8-19(9-6-12)15(21)18(2)3/h4,7,10,12H,5-6,8-9H2,1-3H3,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGRLUZYXOGPGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2CCN(CC2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({1-[(2-methylpyrimidin-5-yl)methyl]pyrrolidin-3-yl}methyl)cyclopropanesulfonamide](/img/structure/B5418457.png)
![4-ethoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B5418486.png)

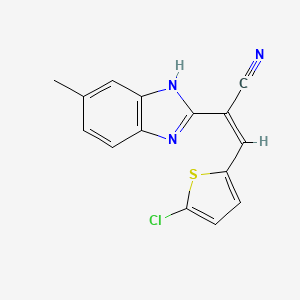
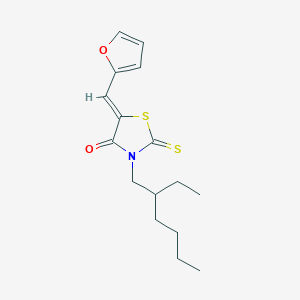
![4-[(8-quinolinylthio)methyl]-2(1H)-quinolinone](/img/structure/B5418514.png)
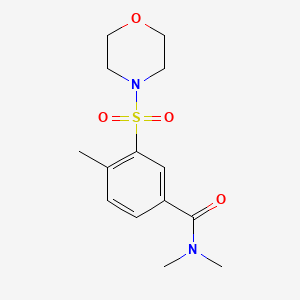
![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine-4-carboxamide](/img/structure/B5418518.png)
![1-(4-fluorophenyl)-N-[1-(1H-imidazol-1-ylmethyl)propyl]-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B5418519.png)
![2-{4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5418523.png)
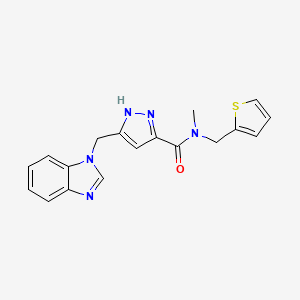
![(3S*,5S*)-1-(3-methyl-2-buten-1-yl)-5-{[(3-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5418545.png)
![3-{[(3-chloro-2-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5418548.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5418564.png)